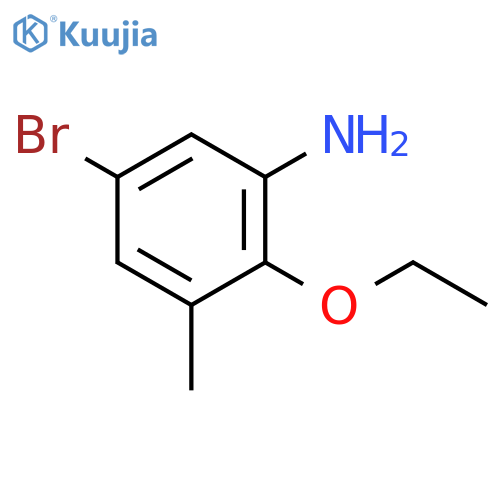

Cas no 1381944-55-3 (5-bromo-2-ethoxy-3-methylaniline)

1381944-55-3 structure

商品名:5-bromo-2-ethoxy-3-methylaniline

CAS番号:1381944-55-3

MF:C9H12BrNO

メガワット:230.10168170929

MDL:MFCD22375005

CID:2772676

PubChem ID:54853505

5-bromo-2-ethoxy-3-methylaniline 化学的及び物理的性質

名前と識別子

-

- 5-bromo-2-ethoxy-3-methylaniline

- AKOS005357766

- 1381944-55-3

- CS-0210464

- MFCD22375005

- SB77138

- DTXSID40716794

- BS-21333

- Benzenamine, 5-bromo-2-ethoxy-3-methyl-

-

- MDL: MFCD22375005

- インチ: InChI=1S/C9H12BrNO/c1-3-12-9-6(2)4-7(10)5-8(9)11/h4-5H,3,11H2,1-2H3

- InChIKey: SSICKDVKFUSOGF-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 229.01000

- どういたいしつりょう: 229.01023Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- PSA: 35.25000

- LogP: 3.31960

5-bromo-2-ethoxy-3-methylaniline セキュリティ情報

5-bromo-2-ethoxy-3-methylaniline 税関データ

- 税関コード:2922299090

- 税関データ:

中国税関コード:

2922299090概要:

2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

5-bromo-2-ethoxy-3-methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB335163-1 g |

5-Bromo-2-ethoxy-3-methylaniline; 96% |

1381944-55-3 | 1g |

€450.00 | 2023-06-21 | ||

| TRC | B999215-50mg |

5-Bromo-2-ethoxy-3-methylaniline |

1381944-55-3 | 50mg |

$ 70.00 | 2022-06-06 | ||

| A2B Chem LLC | AA57066-5g |

5-Bromo-2-ethoxy-3-methylaniline |

1381944-55-3 | 96% | 5g |

$1054.00 | 2024-04-20 | |

| Ambeed | A558745-5g |

5-Bromo-2-ethoxy-3-methylaniline |

1381944-55-3 | 96% | 5g |

$1364.0 | 2024-04-24 | |

| Crysdot LLC | CD12146882-5g |

5-Bromo-2-ethoxy-3-methylaniline |

1381944-55-3 | 95+% | 5g |

$904 | 2024-07-23 | |

| TRC | B999215-10mg |

5-Bromo-2-ethoxy-3-methylaniline |

1381944-55-3 | 10mg |

$ 50.00 | 2022-06-06 | ||

| abcr | AB335163-1g |

5-Bromo-2-ethoxy-3-methylaniline, 96%; . |

1381944-55-3 | 96% | 1g |

€450.00 | 2025-02-20 | |

| TRC | B999215-100mg |

5-Bromo-2-ethoxy-3-methylaniline |

1381944-55-3 | 100mg |

$ 115.00 | 2022-06-06 | ||

| A2B Chem LLC | AA57066-1g |

5-Bromo-2-ethoxy-3-methylaniline |

1381944-55-3 | 96% | 1g |

$271.00 | 2024-04-20 |

5-bromo-2-ethoxy-3-methylaniline 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

1381944-55-3 (5-bromo-2-ethoxy-3-methylaniline) 関連製品

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1381944-55-3)5-bromo-2-ethoxy-3-methylaniline

清らかである:99%

はかる:5g

価格 ($):1228.0